
(Z)-3-Methyl-4H-chromen-4-one oxime
Description
(Z)-3-Methyl-4H-chromen-4-one oxime is a chromenone derivative featuring a methyl group at position 3 and an oxime functional group at position 2. Chromenones (4H-chromen-4-one derivatives) are oxygen-containing heterocyclic compounds with a benzopyrone backbone.
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(NE)-N-(3-methylchromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H9NO2/c1-7-6-13-9-5-3-2-4-8(9)10(7)11-12/h2-6,12H,1H3/b11-10+ |
InChI Key |
LDYOHXFXRBHAJP-ZHACJKMWSA-N |
Isomeric SMILES |
CC\1=COC2=CC=CC=C2/C1=N/O |
Canonical SMILES |
CC1=COC2=CC=CC=C2C1=NO |
Origin of Product |
United States |
Preparation Methods
Oximation of 3-Methyl-4H-chromen-4-one
The most direct route involves the oximation of 3-methyl-4H-chromen-4-one (the parent ketone) with hydroxylamine hydrochloride. This method, described by VulcanChem , proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime. Typical conditions include refluxing the ketone with hydroxylamine hydrochloride in an aqueous or alcoholic medium (e.g., ethanol or methanol) buffered with sodium acetate.
Key experimental parameters:
-
Molar ratio : 1:1.2 (ketone to hydroxylamine hydrochloride)
-
Temperature : 70–80°C
-
Reaction time : 5–8 hours
A modified protocol from Degruyter substitutes sodium acetate with potassium carbonate in dimethylformamide (DMF), enabling milder conditions (50°C, 3 hours) and comparable yields (80%). Stereoselectivity toward the (Z)-isomer is achieved by controlling pH and solvent polarity, as the oxime tautomerizes under acidic or basic conditions .
Multi-Component Synthesis Approaches
Multi-component reactions (MCRs) offer a one-pot strategy to construct the chromene backbone and introduce the oxime group simultaneously. Joshi et al. (2014) demonstrated a silica gel-supported amino catalyst for synthesizing 4H-chromenes from cyclic 1,3-diketones, malononitrile, and aldehydes . While this method primarily yields 4H-chromenes, subsequent oximation with hydroxylamine can furnish the target oxime.
Representative workflow :
-
Condensation of resorcinol derivatives with β-keto esters.
-
Cyclization via Knoevenagel addition.
-
In situ oximation using hydroxylamine hydrochloride.
Advantages include shorter reaction times (2–4 hours) and high atom economy. However, regioselectivity challenges may arise due to competing pathways .
Palladium-Catalyzed Intramolecular Acylation
Pd-catalyzed intramolecular acylation provides access to functionalized 4H-chromen-4-one precursors. A 2017 Journal of Organic Chemistry study reported Pd(PPh₃)₄/Xphos-catalyzed coupling of alkenyl bromides and aldehydes to form 4H-chromen-4-ones. Subsequent oximation yields the target compound.
Optimized conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Ligand : Xphos (10 mol%)
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Base : K₂CO₃
-
Solvent : 1,4-dioxane
-
Yield : 65–72% (chromenone precursor), 70–78% (final oxime)
This method enables modular substitution on the chromene ring, facilitating derivative synthesis .
Chemical Reactions Analysis
Types of Reactions: (Z)-3-Methyl-4H-chromen-4-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: The oxime can be reduced to form the corresponding amine, which can be further functionalized.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of (Z)-3-Methyl-4H-chromen-4-one oxime. For instance, compounds derived from isoxazole frameworks, which include this oxime, have shown promising results against lung cancer cell lines. In a study, several derivatives exhibited excellent anticancer activity comparable to the reference drug doxorubicin, indicating their potential as lead compounds for further development in cancer therapy .
Antimicrobial Properties
The antimicrobial properties of this compound and its derivatives have been explored extensively. Isoxazole derivatives have demonstrated significant bactericidal effects against various strains of bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the oxime group can enhance antimicrobial efficacy, making these compounds suitable candidates for developing new antibiotics .
Multi-Component Reactions
The synthesis of this compound via multi-component reactions (MCRs) has gained traction due to its efficiency and ability to produce diverse chemical structures in a single step. MCRs involving hydroxylamine and various aldehydes have been optimized to yield high-purity products with good yields . This method is particularly advantageous for synthesizing complex heterocycles that are otherwise challenging to obtain.
Material Science
In material science, this compound serves as a precursor for creating functional materials with specific electronic properties. Its derivatives have been utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable photophysical properties .
Case Study: Anticancer Evaluation
A study evaluated a series of isoxazole derivatives synthesized from this compound against A549 lung cancer cells. The results indicated that compounds with electron-withdrawing groups on the aromatic ring showed enhanced cytotoxicity compared to those with electron-donating groups, providing insights into optimizing these compounds for better therapeutic efficacy .
Compound | IC50 Value (µM) | Activity |
---|---|---|
4j | 10 | Excellent |
4k | 15 | Excellent |
4m | 20 | Moderate |
4o | 25 | Moderate |
Case Study: Synthesis Optimization
An optimization study focused on the synthesis of this compound using an agro-waste-derived solvent medium demonstrated that using a eutectic mixture significantly improved yield and purity compared to traditional solvents. This eco-friendly approach not only enhances the efficiency of the synthesis but also aligns with sustainable chemistry practices .
Mechanism of Action
The mechanism of action of (Z)-3-Methyl-4H-chromen-4-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with kinases and other regulatory proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Chromenone Family
Chromenone derivatives vary widely based on substituent positions and functional groups. Key comparisons include:
Table 1: Structural and Functional Comparison of Chromenone Derivatives
Key Observations :
Oxime Derivatives in Other Scaffolds
Comparisons with non-chromenone oximes include:
Table 2: Comparison of Oxime-Containing Compounds
Key Observations :
- Decomposition temperatures in tetrazole-based oximes correlate with hydrogen-bonding density . This compound may exhibit similar stability trends, though experimental data are lacking.
- (Z)-3-Methylbutyraldehyde oxime, identified in Herpetospermum pedunculosum, highlights natural occurrence of Z-configured oximes, suggesting ecological or physiological roles .
Spectroscopic Characterization:
- 4H-chromen-4-one derivatives show characteristic NMR signals: 4H-chromen-4-one (3a): δ 8.23 (aromatic H), 6.34 (pyran ring H) . Oxime derivatives would exhibit additional peaks near δ 8–10 ppm for -NOH, depending on configuration.
Biological Activity
(Z)-3-Methyl-4H-chromen-4-one oxime, also known as 3-[(Z)-hydroxyiminomethyl]chromen-4-one, is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₇N₁O₃, with a molecular weight of 189.17 g/mol. The presence of the oxime functional group enhances its reactivity and interaction with various biological systems, which is crucial for its biological activity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory Properties : Studies have shown that this compound can inhibit inflammatory mediators, suggesting potential use in treating inflammatory diseases.
- Anticancer Activity : It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.
- Antimicrobial Effects : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes and cancer progression, such as cyclooxygenase (COX) and lipoxygenases (LOX).
- Molecular Interactions : Molecular docking studies reveal that the compound can form hydrogen bonds with target proteins, enhancing its binding affinity and biological efficacy.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anti-inflammatory | Inhibition of COX and LOX enzymes | |
Anticancer | Cytotoxicity against MCF-7 and other lines | |
Antimicrobial | Potential activity against bacterial strains |
Detailed Research Findings
- Anti-inflammatory Study : In one study, this compound was tested for its ability to reduce inflammation in vitro. The results indicated a significant decrease in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent .
- Cytotoxicity Assay : In another investigation focused on anticancer properties, the compound was evaluated against various cancer cell lines using MTT assays. It exhibited IC50 values indicating potent cytotoxicity, particularly against breast cancer cells .
- Antimicrobial Testing : Preliminary assays showed that the oxime derivative displayed activity against several bacterial strains, suggesting its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Methylchromone | Lacks the oxime group | Primarily used in dyes; less reactive |
7-Hydroxyflavone | Contains a hydroxyl group at position 7 | Known for antioxidant properties |
3-(Hydroxyimino)chromen-4-one | Similar oxime structure | Potentially different biological activities |
6-Methylcoumarin | Lacks an oxime | Known for fluorescence properties |
The unique presence of the oxime functional group in this compound distinguishes it from these similar compounds, enhancing its reactivity and potential applications in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (Z)-3-Methyl-4H-chromen-4-one oxime, and how can reaction conditions influence stereochemical outcomes?
- Methodological Answer : The oxime is typically synthesized via condensation of 3-methyl-4H-chromen-4-one with hydroxylamine hydrochloride under basic conditions. Key factors include pH control (e.g., NaOH/ethanol mixtures) and temperature to favor the Z-isomer. For example, describes a general procedure for 4H-chromen-4-one derivatives using ethanol as a solvent and NaOH to deprotonate intermediates, which can be adapted for oxime formation . Monitoring reaction progress via TLC and optimizing hydroxylamine equivalents are critical to minimize byproducts like E-isomers or over-oxidation.
Q. How can NMR spectroscopy distinguish between (Z)- and (E)-isomers of 3-methyl-4H-chromen-4-one oxime?
- Methodological Answer : The Z-isomer exhibits distinct downfield shifts for the oxime proton (NH) due to intramolecular hydrogen bonding with the carbonyl oxygen. In , aromatic proton splitting patterns in the range of δ 7.12–7.90 ppm differentiate stereoisomers, with coupling constants (J) providing confirmation. For example, a singlet or doublet in the δ 8–9 ppm region (NH) and specific aromatic integrations (e.g., 1H vs. 2H) can validate the Z-configuration .
Q. What crystallization techniques are suitable for obtaining single crystals of this compound for X-ray analysis?
- Methodological Answer : Slow evaporation of a dichloromethane/hexane mixture at 4°C is effective. highlights similar chromenone derivatives crystallized via this method, with SHELX software ( ) used for structure refinement. Key parameters include solvent polarity and cooling rates to avoid twinning .
Advanced Research Questions
Q. How do steric and electronic effects in the chromenone ring influence the biological activity of this compound derivatives?
- Methodological Answer : Substituents at the 2- or 7-positions (e.g., methoxy or halogen groups) can modulate antifungal activity by altering electron density and steric hindrance. demonstrates that triazolyl substituents enhance antifungal potency via hydrophobic interactions with fungal enzymes. Docking studies (as in ) combined with Hammett σ values can quantify electronic effects .
Q. What strategies resolve contradictions in biological activity data between (Z)-oxime derivatives and their parent chromenones?
- Methodological Answer : Contradictions often arise from differences in cellular uptake or metabolic stability. Use comparative assays (e.g., MIC vs. time-kill curves) and pharmacokinetic profiling (e.g., liver microsome stability tests). ’s contradiction analysis framework recommends systematic variation of substituents (e.g., methoxy vs. hydroxyl groups, as in ) to isolate contributing factors .
Q. How can high-resolution X-ray crystallography confirm the Z-configuration and hydrogen-bonding network in this oxime?
- Methodological Answer : SHELXL ( ) refines H-atom positions using Hirshfeld surface analysis, while ORTEP-3 ( ) visualizes intramolecular H-bonds (e.g., O–H···N). For example, ’s chromenone structure shows bond angles and torsion angles critical for distinguishing Z/E configurations .
Q. What analytical workflows validate purity and stereochemical integrity during scale-up synthesis?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with chiral stationary phases to separate isomers. Mass spectrometry (HRMS, as in ) confirms molecular integrity, while ¹³C NMR (e.g., δ 170–180 ppm for carbonyl carbons) detects trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.